molecular formula C6H12O B074757 1,2-Epoxyhexane CAS No. 1436-34-6

1,2-Epoxyhexane

Cat. No.: B074757
CAS No.: 1436-34-6
M. Wt: 100.16 g/mol
InChI Key: WHNBDXQTMPYBAT-UHFFFAOYSA-N
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Description

1,2-Epoxyhexane, also known as this compound, is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Epoxidation : Alkire and Köhler (1988) conducted preliminary experiments on the mediated electrolytic synthesis of 1,2-epoxyhexane from 1-hexene, using an electrochemical cell. They investigated the effect of flow rate, organic volume fraction, droplet size, and current density on the performance of the electrolyzer, achieving epoxide current efficiencies around 65% under certain conditions (Alkire & Köhler, 1988).

  • Photoirradiated Titanium Dioxide Powder in Epoxidation : Ohno, Nakabeya, and Matsumura (1998) explored the oxidation of linear alkyl olefins to epoxides on photoirradiated TiO2 powder using molecular oxygen. They achieved a yield of 79% for this compound from 1-hexene, with the highest epoxidation velocity observed for 1-decene (Ohno, Nakabeya, & Matsumura, 1998).

  • Influence of Solvents on Hydration : Ogawa, Sawamura, and Chihara (1993) studied the influence of solvents like benzene, toluene, xylene, and others on the hydration of this compound catalyzed by H-ZSM-5-C18, finding that m-xylene significantly retarded the reaction (Ogawa, Sawamura, & Chihara, 1993).

  • Acidic Activated Carbons as Catalyst : Durán-Valle and García-Vidal (2009) used acidic activated carbons as catalysts for the epoxide ring-opening reaction of this compound with ethanol under microwave irradiation. They observed high yields in some conditions, although the regioselectivity was not high (Durán-Valle & García-Vidal, 2009).

  • Green Epoxidation with Molecular Oxygen : Katkar, Rao, and Juneja (2012) reported the green epoxidation of 1-hexene using a cis-dioxomolybdenum(VI) complex, emphasizing its ability to use atmospheric oxygen, a non-hazardous and inexpensive oxidant. They observed the formation of this compound, 1-hexanal, and 2-hexanone under both homogeneous and heterogeneous conditions (Katkar, Rao, & Juneja, 2012).

  • Oxidation with H2O2 over TS-1 : Shima, Tatsumi, and Kondo (2010) improved the conventional IR method for in situ observation of alkene oxidation with H2O2 over heterogeneous catalysts. They observed the gradual formation of this compound in the case of 1-hexene (Shima, Tatsumi, & Kondo, 2010).

Safety and Hazards

1,2-Epoxyhexane is highly flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation . It should be stored in a well-ventilated place and kept away from sources of ignition .

Relevant Papers One relevant paper discusses the enantioconvergent hydrolysis of racemic 1,2-Epoxypentane and this compound by an engineered Escherichia Coli strain overexpressing a novel Streptomyces Fradiae Epoxide Hydrolase . Another paper discusses the synthesis of copolymers of epichlorohydrin (ECH) and this compound (EpH) via cationic ring-opening polymerization .

Biochemical Analysis

Biochemical Properties

1,2-Epoxyhexane plays a role in biochemical reactions, particularly in the synthesis of polyether polyols, nonionic surfactants, and demulsifiers . It interacts with enzymes such as P450 monooxygenase and glucose dehydrogenase, which are involved in its synthesis . The nature of these interactions involves the conversion of a toxic terminal alkene, 1-hexene, into this compound .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been observed that this compound can have toxic effects on certain cells, disrupting cell membranes . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, in the presence of P450 monooxygenase and glucose dehydrogenase, 1-hexene is converted into this compound . This process involves enzyme activation and the generation of new compounds .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound is stored at temperatures between 2-8°C to maintain its stability .

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes such as P450 monooxygenase and glucose dehydrogenase . These enzymes interact with this compound during its synthesis, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

2-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBDXQTMPYBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26402-36-8
Record name Oxirane, 2-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26402-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10870872
Record name 2-Butyloxirane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-34-6
Record name 2-Butyloxirane
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URL https://commonchemistry.cas.org/detail?cas_rn=1436-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Epoxyhexane
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Record name 1,2-Epoxyhexane
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Record name 2-Butyloxirane
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Record name 1,2-epoxyhexane
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Synthesis routes and methods

Procedure details

(R)-1,2-Epoxyhexane was prepared as reported by Jacobsen and coworkers (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315). Ring opening of the optically pure epoxide by vinyl magnesium bromide followed by epoxidation with mCPBA were performed in an analogous manner as 6h to give a 1:1 mixture of diastereomers. The diastereomers were resolved using Jacobsen HKR conditions. The epoxide (2.67 g, 18.5 mmol) was diluted in 2.5 mL THF. To this solution was added (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt (56.2 mg, 0.93 mmol) and glacial acetic acid (21.2 μL, 0.37 mmol). The solution was cooled to 0° C. and water (183 μL 10.2 mmol) was added dropwise. After stirring at room temperature for 24 hours, THF was removed in vacuo and the residue was distilled under vacuum at 65° C. to afford (R,R)-6b (1.18 g, 13% from racemic 1,2-epoxyhexane, >99:1 syn:anti) as a colorless oil. 1H NMR (δ, CDCl3, 300 MHz) 0.85 (t, 3J=6.9 Hz, 3H), 1.17-1.81 (m, 8H), 2.42-2.49 (m, 1H), 2.47 (d, 3J=4.2 Hz, 1H), 2.72 (t, 3J=4.2 Hz, 1H), 2.99-3.07 (m, 1H), 3.74-3.86 (m, 1H); 13C NMR (δ, CDCl3, 75 MHz) 14.13, 22.75, 27.77, 37.22, 39.84, 46.73, 50.69, 70.38.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
2.67 g
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
Quantity
56.2 mg
Type
reactant
Reaction Step Six
Quantity
21.2 μL
Type
reactant
Reaction Step Six
Name
Quantity
183 μL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Epoxyhexane
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1,2-Epoxyhexane
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1,2-Epoxyhexane
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1,2-Epoxyhexane
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1,2-Epoxyhexane

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